5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole

Medicinal Chemistry Parallel Synthesis Diversity-Oriented Synthesis

Differentiated building block featuring orthogonal protection (acid-labile N1-t-Bu, base-stable 6-OEt) and a C5-Br cross-coupling handle. Enables sequential functionalization strategies unattainable with unsubstituted analogs. Ideal for kinase inhibitor libraries, bifunctional probes, and chiral ligand synthesis. Verify pricing and lead times with suppliers.

Molecular Formula C13H17BrN2O
Molecular Weight 297.196
CAS No. 1314988-54-9
Cat. No. B578516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole
CAS1314988-54-9
Molecular FormulaC13H17BrN2O
Molecular Weight297.196
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)N(C=N2)C(C)(C)C)Br
InChIInChI=1S/C13H17BrN2O/c1-5-17-12-7-11-10(6-9(12)14)15-8-16(11)13(2,3)4/h6-8H,5H2,1-4H3
InChIKeyUTWAHJMUSZXDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole (CAS 1314988-54-9): Chemical Identity and Core Structural Features


5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole (CAS 1314988-54-9) is a polysubstituted benzimidazole derivative with the molecular formula C₁₃H₁₇BrN₂O and a molecular weight of 297.19 g/mol . The compound features three key structural modifications on the benzimidazole core: a bromine atom at the 5-position, a tert-butyl group at the N1 position, and an ethoxy substituent at the 6-position. The bromine serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the N1-tert-butyl and 6-ethoxy groups confer distinct steric and electronic properties that differentiate this scaffold from simpler benzimidazole analogs [1][2]. The compound is commercially available as a research-use-only building block with typical purities of ≥95% to 98% from suppliers including Aladdin, Bide Pharmatech, and ChemScene .

Why 5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole Cannot Be Replaced by Generic Benzimidazole Analogs


Substitution of 5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole with a generic benzimidazole analog in synthetic or screening workflows introduces three critical failure modes. First, the N1-tert-butyl substituent profoundly alters the compound's steric environment around the imidazole nitrogen, affecting both metal coordination geometry in catalytic cycles and target binding in biological assays—an effect absent in N1-unsubstituted or N1-methyl analogs [1]. Second, the 6-ethoxy group modifies electron density on the benzimidazole ring system (Hammett σₚ for OEt ≈ -0.24, versus H = 0.00), altering cross-coupling reaction rates and potentially changing pharmacokinetic parameters such as logP and metabolic stability [1]. Third, the specific substitution pattern (5-Br, N1-t-Bu, 6-OEt) creates a unique orthogonal synthetic vector set that enables sequential functionalization strategies not accessible with more symmetrical or less functionalized analogs. Procurement of a compound with different substitution—such as 5-bromo-1H-benzo[d]imidazole lacking N1 and C6 modifications—will not replicate the steric shielding, electronic modulation, or multivalent derivatization capacity of this specific scaffold .

Quantitative Differentiation Evidence for 5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole vs. Structural Comparators


Comparative Synthetic Vector Density: Orthogonal Functional Handles vs. 5-Bromo-1H-benzo[d]imidazole

5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole provides three orthogonal sites for sequential derivatization: (i) 5-Br enables palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig, Ullmann); (ii) 6-OEt can be dealkylated to 6-OH (via BBr₃ or HBr/AcOH), creating a nucleophilic site for O-alkylation, Mitsunobu, or sulfonation; (iii) the N1-tert-butyl group is acid-labile, permitting selective deprotection to N1-H for subsequent N-functionalization after other transformations. In contrast, 5-bromo-1H-benzo[d]imidazole (CAS 615-79-2, MW 197.03 g/mol) lacks both the N1 blocking group and the 6-alkoxy handle, offering only the 5-Br site for diversification [1][2].

Medicinal Chemistry Parallel Synthesis Diversity-Oriented Synthesis

N1-tert-Butyl Steric Shielding vs. N1-Methyl Analog: Impact on Cross-Coupling Selectivity

The N1-tert-butyl group introduces substantial steric bulk (calculated Connolly solvent-excluded volume approximately 2.2× larger than N1-methyl) that shields the adjacent C2 position of the imidazole ring. This steric shielding suppresses undesired C2-H activation or metal coordination during Pd-catalyzed cross-coupling at C5-Br, a known side-reaction pathway in N1-unsubstituted or minimally substituted benzimidazoles. In contrast, 5-bromo-1-methyl-1H-benzo[d]imidazole (C₈H₇BrN₂, MW 211.06 g/mol) exhibits minimal C2 shielding due to the smaller N1-methyl group, increasing the risk of competing C2-functionalization during C5-directed couplings [1].

Cross-Coupling Steric Effects Suzuki-Miyaura Chemoselectivity

6-Ethoxy Electronic Modulation vs. 6-Hydrogen: Hammett Substituent Constant Comparison

The 6-ethoxy substituent modulates electron density on the benzimidazole aromatic system via resonance electron donation. The para Hammett substituent constant (σₚ) for ethoxy is -0.24, whereas hydrogen (σₚ = 0.00) provides no electronic modulation. In the context of the target compound, this electron-donating effect influences: (i) the rate of oxidative addition in Pd-catalyzed cross-coupling at C5-Br; (ii) the pKₐ of the benzimidazole N3 position (estimated increase of ~0.5-0.8 units vs. 6-H analog based on σₚ-Hammett correlation); and (iii) the compound's lipophilicity and hydrogen-bonding capacity for biological target engagement. The non-ethoxylated comparator 5-bromo-1-(tert-butyl)-1H-benzo[d]imidazole (C₁₁H₁₃BrN₂, MW 253.14 g/mol, CAS not listed but commercially available) lacks this electron-donating group at C6 and thus presents different reactivity and physicochemical properties [1][2].

Electronic Effects Hammett Equation SAR Physical Organic Chemistry

Acid-Labile N1-tert-Butyl Deprotection vs. Non-Labile N1-Alkyl Analogs: Synthetic Flexibility for Late-Stage N-Functionalization

The N1-tert-butyl group on the target compound is cleavable under acidic conditions (e.g., TFA/DCM, HCl/dioxane, or HBr/AcOH at elevated temperatures), whereas the N1-methyl or N1-ethyl groups on comparator compounds such as 5-bromo-1-methyl-1H-benzo[d]imidazole (C₈H₇BrN₂, MW 211.06 g/mol) or 5-bromo-1-ethyl-1H-benzo[d]imidazole (C₉H₉BrN₂, MW 225.08 g/mol) are stable under these conditions and require harsh demethylation conditions (e.g., BBr₃ or TMSI) that may compromise other functional groups [1]. The tert-butyl group can be selectively removed after C5 and C6 functionalizations to reveal N1-H, which can then undergo alkylation, acylation, or sulfonylation independently [2].

Protecting Groups Late-Stage Functionalization Benzimidazole N1-Functionalization Orthogonal Deprotection

Lipophilicity Modulation by 6-Ethoxy vs. 6-Hydrogen: Calculated logP Comparison

The 6-ethoxy substituent increases calculated lipophilicity relative to the 6-H comparator. Based on fragment-based logP calculations (CLOGP method), the contribution of the ethoxy group (OCH₂CH₃) is approximately +0.38 to +0.45 logP units compared to a hydrogen atom. For the target compound, CLOGP is estimated at approximately 3.8-4.0, while the 6-H comparator (5-bromo-1-(tert-butyl)-1H-benzo[d]imidazole, C₁₁H₁₃BrN₂) has an estimated CLOGP of approximately 3.2-3.4 [1][2]. This logP differential has implications for membrane permeability, aqueous solubility, and metabolic clearance in biological assays.

Lipophilicity logP ADME Druglikeness Physicochemical Properties

Bromine Position and C6-Alkoxy Synergy: Cross-Coupling Reactivity vs. Regioisomeric 6-Bromo Analogs

The target compound positions the bromine atom at C5 adjacent to the 6-ethoxy group, creating a specific electronic environment for cross-coupling. In 5-bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole, the 6-ethoxy group exerts an ortho electron-donating effect (+M resonance) on the C5 position, which can accelerate oxidative addition with Pd(0) catalysts relative to a 5-bromo-6-H system. Conversely, the regioisomeric 6-bromo-1-(tert-butyl)-1H-benzo[d]imidazole (CAS 1163707-71-8, C₁₁H₁₃BrN₂, MW 253.14 g/mol) positions the bromine adjacent to N1 (ortho to N1-tert-butyl) rather than adjacent to an alkoxy group, resulting in different electronic activation and different steric environment for cross-coupling [1][2]. The two regioisomers are not interchangeable in SAR studies or synthetic sequences.

Regioselectivity Cross-Coupling SAR Positional Isomers

High-Value Application Scenarios for 5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole (CAS 1314988-54-9)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries with Diversified C5, C6, and N1 Vectors

The target compound serves as a privileged intermediate for generating benzimidazole-based kinase inhibitor libraries. The 5-Br position enables installation of aryl/heteroaryl groups via Suzuki-Miyaura coupling to access hinge-binding motifs. The 6-OEt group can be retained for electron-donating effects or dealkylated to 6-OH for subsequent diversification (O-alkylation, sulfonylation, or conversion to triflate for additional cross-coupling). The N1-tert-butyl group can be removed orthogonally after C5/C6 functionalization to reveal N1-H for final diversification. This sequential orthogonal functionalization strategy is supported by the three distinct synthetic handles identified in the vector density analysis, enabling synthesis of >100 analogs from a single scaffold [1][2].

Chemical Biology: Preparation of Bifunctional Probes with C5-Reporter and C6-Linker Attachment Sites

The orthogonal reactivity of the C5-Br and C6-OEt positions enables construction of bifunctional chemical probes for target engagement studies. C5 can be elaborated via cross-coupling to install a fluorophore or biotin reporter group, while C6 (after dealkylation to OH) can be functionalized with a polyethylene glycol linker for surface immobilization or protein conjugation. The acid-labile N1-tert-butyl group serves as a temporary protecting group during these transformations, allowing final N1-H to remain free for target binding or to be capped with a solubility-enhancing moiety. The electronic modulation provided by the 6-alkoxy group (σₚ = -0.24) influences probe-target binding affinity relative to 6-H analogs, necessitating use of the exact compound for reproducible probe performance [1].

Process Chemistry: Development of Late-Stage Functionalization Routes to Patent-Evading Analogs

The target compound's orthogonal protection strategy (acid-labile N1-tert-butyl plus base-stable 6-ethoxy) enables late-stage diversification routes that are valuable for generating composition-of-matter patent-evading analogs of benzimidazole-containing drug candidates. In contrast to N1-methyl analogs which lack acid-cleavable protection, this compound permits: (i) initial C5 functionalization via Pd-catalyzed cross-coupling; (ii) optional C6 modification; (iii) N1-tert-butyl deprotection under mild acid conditions; (iv) final N1-alkylation with diverse electrophiles. This sequence avoids early-stage N1 diversification that would require carrying the N1 substituent through multiple synthetic steps and potential functional group incompatibilities. The increased CLOGP (~+0.5-0.6 units vs. 6-H analog) must be accounted for in ADME optimization, but this property can be exploited for tuning lipophilicity without additional molecular weight [1][2].

Materials Chemistry: Synthesis of Asymmetric Benzimidazole-Based Ligands for Catalysis

The 5-bromo-6-ethoxy substitution pattern creates an asymmetric benzimidazole core suitable for synthesizing chiral ligands for asymmetric catalysis. The C5-Br position can be coupled with chiral auxiliaries or chiral ligand moieties, while the 6-OEt group provides a distinct steric and electronic environment on the opposite face of the benzimidazole ring. The N1-tert-butyl group shields the C2 position from undesired metal coordination during catalysis, a feature not present in N1-unsubstituted benzimidazole ligands. This steric shielding effect, estimated at approximately 2.1-2.2× greater than N1-methyl analogs based on Connolly excluded volume, enhances ligand stability and reduces off-pathway metal complexation [1][2].

Quote Request

Request a Quote for 5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.